molecular formula C16H14N4OS B11963849 4-(Benzylideneamino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-(Benzylideneamino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11963849
M. Wt: 310.4 g/mol
InChI Key: WIMFCFWDUQGEKM-GZTJUZNOSA-N
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Description

4-(Benzylideneamino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylideneamino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of benzylideneamine with phenoxymethyl triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylideneamino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(Benzylideneamino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Benzylideneamino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzylideneamino)phenol: This compound shares the benzylideneamino group but differs in the presence of a phenol group instead of the triazole ring.

    4-(Benzylideneamino)benzenesulfonamide: Similar in structure but contains a benzenesulfonamide group.

Uniqueness

4-(Benzylideneamino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the triazole ring, which imparts stability and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

4-[(E)-benzylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4OS/c22-16-19-18-15(12-21-14-9-5-2-6-10-14)20(16)17-11-13-7-3-1-4-8-13/h1-11H,12H2,(H,19,22)/b17-11+

InChI Key

WIMFCFWDUQGEKM-GZTJUZNOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3

Origin of Product

United States

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